Cas no 1256643-69-2 (3,5-Dichloro-1-ethyl-1H-1,2,4-triazole)

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is a halogenated triazole derivative with the molecular formula C₄H₅Cl₂N₃. This compound features a 1,2,4-triazole core substituted with two chlorine atoms at the 3- and 5-positions and an ethyl group at the 1-position. Its structural properties make it a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of reactive chlorine atoms enhances its utility in nucleophilic substitution reactions, while the ethyl group contributes to improved solubility in organic solvents. The compound exhibits stability under standard conditions and is often employed in the development of biologically active molecules due to its triazole scaffold, which is known for its pharmacological relevance.
3,5-Dichloro-1-ethyl-1H-1,2,4-triazole structure
1256643-69-2 structure
Product Name:3,5-Dichloro-1-ethyl-1H-1,2,4-triazole
CAS No:1256643-69-2
MF:C4H5Cl2N3
MW:166.008598089218
MDL:MFCD18381920
CID:1088291
PubChem ID:51072275
Update Time:2025-07-02

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole
    • 3,5-dichloro-1-ethyl-1,2,4-triazole
    • 3,5-dichloro-1-ethyl-1H-1,2,4-triazole(SALTDATA: FREE)
    • AKOS006317479
    • BS-37262
    • CS-0359680
    • AT12131
    • 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl-
    • 1256643-69-2
    • MFCD18381920
    • DTXSID301275801
    • MDL: MFCD18381920
    • Inchi: 1S/C4H5Cl2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3
    • InChI Key: KMAOLPYBDIZIES-UHFFFAOYSA-N
    • SMILES: ClC1=NC(=NN1CC)Cl

Computed Properties

  • Exact Mass: 164.9860526g/mol
  • Monoisotopic Mass: 164.9860526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30.7Ų

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3,5-Dichloro-1-ethyl-1H-1,2,4-triazole Suppliers

Amadis Chemical Company Limited
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(CAS:1256643-69-2)3,5-Dichloro-1-ethyl-1H-1,2,4-triazole
Order Number:A1167698
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):475.0
Email:sales@amadischem.com

Additional information on 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Introduction to 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole (CAS No: 1256643-69-2)

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, identified by the Chemical Abstracts Service Number (CAS No) 1256643-69-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties and potential applications. This compound belongs to the triazole class, a family of molecules known for their broad spectrum of biological activities. The presence of chlorine substituents at the 3rd and 5th positions, along with an ethyl group at the 1st position, imparts unique reactivity and functionalization possibilities, making it a valuable scaffold for further derivatization and study.

The structure of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole features a six-membered aromatic ring consisting of three nitrogen atoms and three carbon atoms. The chlorine atoms at the 3rd and 5th positions enhance its electrophilic nature, facilitating various chemical transformations such as nucleophilic substitution reactions. The ethyl group at the 1st position provides a site for further functionalization, allowing for the introduction of additional pharmacophores or modifications that could enhance biological activity. This structural framework makes it an attractive candidate for medicinal chemists seeking to develop novel compounds with therapeutic potential.

In recent years, there has been a growing interest in triazole derivatives due to their demonstrated efficacy in various pharmacological applications. 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is no exception and has been explored in several research studies for its potential as an intermediate in the synthesis of bioactive molecules. One notable area of investigation has been its role in developing antimicrobial agents. The triazole core is known to exhibit activity against a wide range of microorganisms by interfering with essential cellular processes such as DNA replication and protein synthesis. The chloro substituents further enhance this activity by improving lipophilicity and cell membrane penetration.

Recent studies have highlighted the pharmaceutical significance of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole in the context of antiviral research. The compound's ability to modulate viral enzymes and inhibit replication has made it a subject of interest for designing new antiviral drugs. For instance, researchers have investigated its interactions with viral proteases and polymerases, identifying potential binding sites that could be targeted to develop inhibitors. These findings align with the broader effort to discover novel antiviral agents capable of addressing emerging viral threats.

Moreover, the agrochemical applications of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole have not been overlooked. Its structural features make it a promising candidate for developing pesticides and herbicides. By targeting specific enzymatic pathways in pests and weeds, this compound could offer an effective solution for crop protection. Current research is focused on optimizing its efficacy while minimizing environmental impact, ensuring sustainable agricultural practices.

The synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by chlorination and alkylation steps. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up for industrial applications. Techniques such as catalytic hydrogenation and transition metal-catalyzed cross-coupling reactions have been employed to improve reaction efficiency and selectivity.

In terms of biological evaluation, 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole has been tested in various in vitro assays to assess its potential therapeutic effects. Initial results suggest promising activity against certain bacterial strains resistant to conventional antibiotics. Additionally, preclinical studies are underway to evaluate its safety profile and pharmacokinetic properties in animal models. These studies aim to provide a foundation for future clinical trials if the compound demonstrates sufficient efficacy and tolerability.

The development of novel drug candidates often relies on understanding the molecular interactions between a compound and its biological target. Computational chemistry tools have been instrumental in predicting these interactions for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole. Molecular docking simulations have identified potential binding pockets on target proteins that could be exploited for drug design. This approach allows researchers to rationalize experimental findings and guide the synthesis of more potent derivatives.

Environmental considerations are also crucial when evaluating new chemical entities like 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole. Studies on its degradation pathways and ecotoxicological impact are essential to ensure that its use does not pose undue harm to ecosystems. Biodegradation studies have shown that under certain conditions,the compound can be metabolized into less toxic byproducts,reducing environmental persistence.

The future prospects for 3,5-Dichloro-l,l,4-triazole (CAS No: 1256643—69—2) are promising,with ongoing research aimed at expanding its applications across multiple domains。Collaborative efforts between academic institutions,pharmaceutical companies,and agrochemical firms are expected to drive innovation in this field。By leveraging cutting-edge technologies such as high-throughput screening,structure—activity relationship studies,and green chemistry principles,the potential of this compound can be fully realized。

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Amadis Chemical Company Limited
(CAS:1256643-69-2)3,5-Dichloro-1-ethyl-1H-1,2,4-triazole
A1167698
Purity:99%
Quantity:5g
Price ($):475.0
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